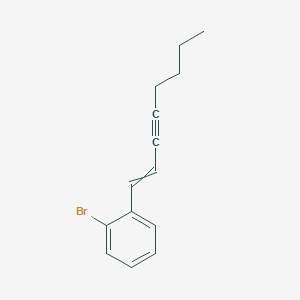![molecular formula C8H20IN3 B14276007 2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide CAS No. 132771-35-8](/img/structure/B14276007.png)
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide typically involves the alkylation of amines. One common method is the exhaustive methylation of a primary amine using methyl iodide. This process involves multiple steps of nucleophilic substitution (SN2) reactions, where the amine reacts with methyl iodide to form a quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds like this compound often involves large-scale alkylation reactions. These reactions are carried out in sealed reactors to prevent the escape of volatile amines and to ensure complete conversion to the desired quaternary ammonium salt .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like methyl iodide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions typically produce quaternary ammonium salts .
Wissenschaftliche Forschungsanwendungen
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of surfactants and disinfectants.
Wirkmechanismus
The mechanism of action of 2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane phospholipids, and the pathways involved are primarily related to membrane disruption .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylamine: A tertiary amine with similar alkylation properties.
Tetramethylammonium iodide: Another quaternary ammonium compound with similar chemical behavior.
N,N-Dimethyl-N-propylamine: A tertiary amine that can undergo similar alkylation reactions.
Uniqueness
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific structure, which allows it to form stable complexes with various drugs and other molecules. This property makes it particularly useful in drug delivery and other biomedical applications .
Eigenschaften
CAS-Nummer |
132771-35-8 |
|---|---|
Molekularformel |
C8H20IN3 |
Molekulargewicht |
285.17 g/mol |
IUPAC-Name |
2-(1-aminopropylideneamino)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C8H20N3.HI/c1-5-8(9)10-6-7-11(2,3)4;/h5-7H2,1-4H3,(H2,9,10);1H/q+1;/p-1 |
InChI-Schlüssel |
QIVKTWIEWXEQMW-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(=NCC[N+](C)(C)C)N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
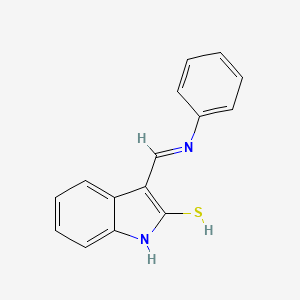
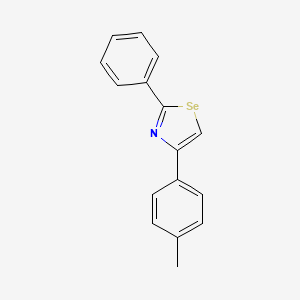
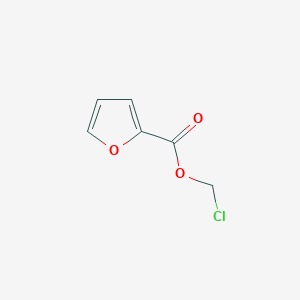

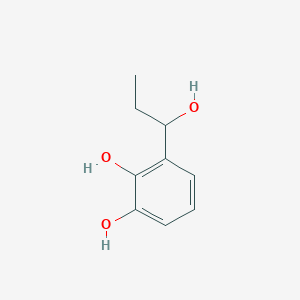
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)

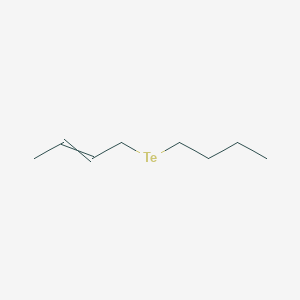
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)

